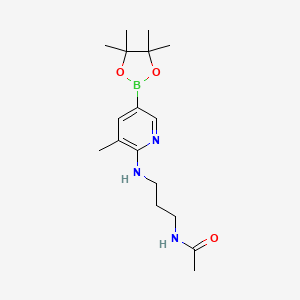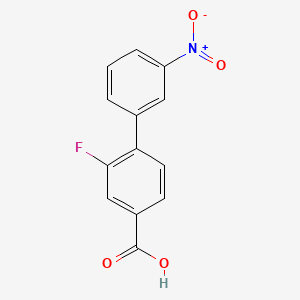
(Cyanoamino)-(4-cyanophenyl)-oxoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyanoamino)-(4-cyanophenyl)-oxoazanium is a chemical compound with the molecular formula C8H4N4O It is characterized by the presence of a cyano group and an azoxy group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyanoamino)-(4-cyanophenyl)-oxoazanium typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. One of the advantageous approaches is the use of ionic liquids as recycling agents. For instance, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride. The reaction is carried out at 120°C for 2 hours, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of ionic liquids and other green chemistry approaches can help in reducing the environmental impact and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyanoamino)-(4-cyanophenyl)-oxoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups.
Substitution: The cyano and azoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce amines or other reduced compounds.
Applications De Recherche Scientifique
(Cyanoamino)-(4-cyanophenyl)-oxoazanium has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in understanding the interactions of cyano and azoxy groups with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Cyanoamino)-(4-cyanophenyl)-oxoazanium involves its interaction with molecular targets through its cyano and azoxy groups. These groups can participate in various chemical reactions, leading to the formation of different products. The compound’s reactivity is influenced by its unique nitrogen-oxygen combination, which confers high reactivity towards nucleophilic, electrophilic, and radical species .
Comparaison Avec Des Composés Similaires
(Cyanoamino)-(4-cyanophenyl)-oxoazanium can be compared with other similar compounds, such as:
4-(Cyano-NNO-azoxy)benzoic acid: This compound has similar structural features but includes a carboxylic acid group instead of a nitrile group.
2-(4-Cyanophenyl)diazenecarbonitrile 2-oxide: Another compound with a similar azoxy group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
114912-53-7 |
|---|---|
Formule moléculaire |
C8H5N4O+ |
Poids moléculaire |
173.155 |
Nom IUPAC |
(cyanoamino)-(4-cyanophenyl)-oxoazanium |
InChI |
InChI=1S/C8H5N4O/c9-5-7-1-3-8(4-2-7)12(13)11-6-10/h1-4H,(H,11,13)/q+1 |
Clé InChI |
OGHHRTAUDJRZLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)[N+](=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)

![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)





![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

